1-(3-Bromophenyl)propan-2-one chemical properties and structure
1-(3-Bromophenyl)propan-2-one chemical properties and structure
An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-(3-Bromophenyl)propan-2-one, a compound of interest for researchers and professionals in organic synthesis and drug development.
Chemical Structure and Identification
1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is an aromatic ketone. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an acetone group attached to the ring via a methylene bridge.[1] This substitution pattern is key to its reactivity and potential applications as a chemical intermediate.
Key Structural Features:
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Aromatic Ring: A phenyl group provides a scaffold for further functionalization.
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Halogen Substitution: The bromine atom is a versatile functional group, enabling various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the synthesis of more complex molecules.
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Ketone Group: The carbonyl group is a reactive site for nucleophilic addition, reduction, and enolate chemistry.
Compound Identifiers:
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IUPAC Name: 1-(3-Bromophenyl)propan-2-one[1]
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CAS Number: 21906-32-1[1]
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SMILES: CC(=O)CC1=CC(=CC=C1)Br[2]
Physicochemical Properties
The physical and chemical properties of 1-(3-Bromophenyl)propan-2-one are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 213.07 g/mol | [3] |
| Monoisotopic Mass | 211.98367 Da | [2] |
| Appearance | Off-white solid | [4] |
| Odor | Odorless | [4] |
| XLogP3 (Predicted) | 2.5 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for 1-(3-bromophenyl)propan-2-one are not extensively published, a common and logical approach involves the reaction of 3-bromobenzyl magnesium bromide with a suitable acetylating agent, followed by an aqueous workup. A generalized workflow for such a synthesis is presented below.
General Synthesis Workflow
A plausible synthetic route starts from 3-bromobenzyl bromide to form a Grignard reagent, which then reacts with an acetyl source.
Caption: Generalized workflow for the synthesis of 1-(3-Bromophenyl)propan-2-one.
Detailed Experimental Protocol (Representative)
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Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 3-bromobenzyl bromide in anhydrous diethyl ether dropwise via an addition funnel. Initiate the reaction with gentle heating if necessary. Stir the mixture until the magnesium is consumed to yield a solution of 3-bromobenzyl magnesium bromide.
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Acylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether. Allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12 hours.
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 1-(3-bromophenyl)propan-2-one.
Spectroscopic Data
| Analysis Method | Expected Characteristics |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted ring. - A singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring and ketone, likely around δ 3.7-4.0 ppm. - A singlet for the methyl protons (-CH₃) of the acetyl group, typically around δ 2.1-2.3 ppm. |
| ¹³C NMR | - Carbonyl carbon (-C=O) signal around δ 205-208 ppm. - Aromatic carbon signals between δ 120-140 ppm, including the C-Br signal. - Methylene carbon (-CH₂-) signal around δ 45-55 ppm. - Methyl carbon (-CH₃) signal around δ 29-31 ppm. |
| IR (Infrared) | - A strong, sharp absorption band for the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹. - C-H stretching bands for the aromatic ring just above 3000 cm⁻¹. - C-Br stretching band in the fingerprint region, typically below 700 cm⁻¹. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~212 and ~214. - Common fragmentation patterns would include the loss of the acetyl group or the benzyl fragment. |
Safety and Handling
Based on safety data sheets for structurally related compounds and general chemical safety principles, 1-(3-Bromophenyl)propan-2-one should be handled with care.
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Health Hazards: It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
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Precautionary Statements:
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Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[4][6]
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Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Call a poison center or doctor if you feel unwell.[4][5]
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Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][6]
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Disposal: Dispose of contents and container to an approved waste disposal plant.[4][6]
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This compound should be handled in a chemical fume hood by trained personnel, following all standard laboratory safety procedures.
References
- 1. 1-(3-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-32-1 [matrix-fine-chemicals.com]
- 2. PubChemLite - 1-(3-bromophenyl)propan-2-one (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]

